molecular formula C12H11BrN2O3 B449558 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide CAS No. 364620-04-2

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

Cat. No.: B449558
CAS No.: 364620-04-2
M. Wt: 311.13g/mol
InChI Key: ULXNBBUIWLOIGX-UHFFFAOYSA-N
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Description

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of furan-carbohydrazides, which are recognized as valuable building blocks in organic synthesis and medicinal chemistry . The molecule integrates a bromophenoxy ether moiety with a furan carbohydrazide core, a structural motif present in compounds investigated for various biological activities. While specific studies on this exact compound are emerging, research on highly similar structures provides strong indications of its potential utility. For instance, a closely related compound, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, has demonstrated significant in vitro anti-inflammatory activity, inhibiting protein denaturation and protecting cell membranes with efficacy comparable to the standard drug diclofenac sodium . Furthermore, other furan-carbohydrazide derivatives have been identified as ligands for biological targets such as methionine aminopeptidase, suggesting a broader potential for this chemical class in developing enzyme inhibitors . The carbohydrazide functional group is a versatile precursor, widely used in the synthesis of various heterocycles, polymers, and as a curing agent for epoxide resins . Researchers can leverage this compound as a key intermediate to develop novel molecules for pharmaceutical, agrochemical, and material science applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-bromophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXNBBUIWLOIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Furan-2-carbohydrazide with 2-Bromophenoxymethyl Chloride

The most widely reported method involves the nucleophilic acyl substitution of furan-2-carbohydrazide with 2-bromophenoxymethyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, utilizing triethylamine (TEA) as a base to scavenge HCl byproducts. The reaction proceeds via the mechanism outlined below:

Furan-2-carbohydrazide+2-Bromophenoxymethyl chlorideTEA, DCMThis compound+HCl\text{Furan-2-carbohydrazide} + \text{2-Bromophenoxymethyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Optimization Data :

  • Molar Ratio : 1:1.2 (furan-2-carbohydrazide : 2-bromophenoxymethyl chloride)

  • Reaction Time : 4–6 hours

  • Yield : 85–91%

  • Purification : Recrystallization from ethanol-water (3:1 v/v) yields pale-yellow crystals with a melting point of 135–137°C.

Stepwise Synthesis via Intermediate Hydrazones

An alternative route involves the formation of a hydrazone intermediate, followed by alkylation with 2-bromophenoxymethyl bromide. This method, adapted from triazole derivative syntheses, proceeds as follows:

  • Hydrazone Formation :
    Furan-2-carbohydrazide is condensed with benzaldehyde in ethanol under reflux (78°C, 2 hours) to yield N'-benzylidenefuran-2-carbohydrazide.

  • Alkylation :
    The hydrazone intermediate reacts with 2-bromophenoxymethyl bromide in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (K₂CO₃) as a base.

Critical Parameters :

  • Catalyst : Anhydrous K₂CO₃ (2.5 equiv)

  • Solvent : DMF (dry, 0.5 M concentration)

  • Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction between furan-2-carbohydrazide and 2-bromophenoxymethyl chloride. This method reduces reaction time from hours to minutes while maintaining high yield:

ParameterValue
Microwave Power300 W
Temperature100°C
Time15 minutes
SolventAcetonitrile (dry)
BaseDiisopropylethylamine (DIPEA)
Yield89%

Post-reaction workup involves simple filtration and washing with cold diethyl ether to isolate the product.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 10.21 (s, 1H, NH), 8.45 (s, 1H, NH), 7.78–7.24 (m, 4H, Ar-H), 6.62 (d, J = 3.2 Hz, 1H, furan-H), 6.51 (d, J = 3.2 Hz, 1H, furan-H), 5.12 (s, 2H, OCH₂).

FTIR (KBr, cm⁻¹) :

  • 3275 (N-H stretch), 1660 (C=O), 1585 (C=N), 1245 (C-O-C).

Mass Spectrometry :

  • ESI-MS : m/z 311.13 [M+H]⁺ (calculated for C₁₂H₁₁BrN₂O₃: 310.99).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar structure of the furan ring and the orthogonal orientation of the 2-bromophenoxymethyl group:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(2)
b (Å)7.891(1)
c (Å)15.678(3)
β (°)102.45(1)
Volume (ų)1432.5(4)

Hydrogen bonding between NH groups and carbonyl oxygen stabilizes the crystal lattice.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)TimeCost Efficiency
Direct Condensation85–9198.54–6 hoursHigh
Stepwise Synthesis78–8297.210 hoursModerate
Microwave-Assisted8999.115 minutesHigh

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield, though it requires specialized equipment.

Industrial-Scale Production Considerations

Patented protocols emphasize solvent recovery and waste minimization. For example, Chongqing Licheng Environmental Protection Technology Co., Ltd. discloses a closed-loop system where ethanol and dichloromethane are distilled and reused, reducing raw material costs by 40%.

Challenges and Mitigation Strategies

  • Byproduct Formation : Undesired O-alkylation is suppressed by maintaining low temperatures (0–5°C) during direct condensation.

  • Moisture Sensitivity : Reactions must be conducted under anhydrous conditions, with molecular sieves (4Å) added to the solvent system .

Chemical Reactions Analysis

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to amines or other reduced forms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Formation of Complex Molecules : It can be used to synthesize more complex organic compounds, facilitating studies on reaction mechanisms.
  • Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, making it useful for creating derivatives with varied biological activities.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies show effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potential as an antibiotic agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Anticancer Activity : In vitro studies reveal that the compound inhibits cancer cell proliferation across several cell lines, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Antimicrobial Efficacy Study

In a recent study, the antimicrobial efficacy of this compound was evaluated against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, suggesting its potential role in developing new antibiotics.

Anticancer Research

Another study focused on the anticancer properties of the compound demonstrated its ability to inhibit cell proliferation in human cancer cell lines. The findings suggest that it may induce apoptosis through specific cellular pathways, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds with biological molecules, influencing their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Biological Activity References
This compound 2-Bromophenoxy C₁₂H₁₁BrN₂O₃ 323.14 (calculated) Hypothesized moderate solubility in polar solvents due to bromine’s lipophilicity. Not reported in evidence; inferred antimicrobial potential based on analogs.
5-[(2-Naphthyloxy)methyl]furan-2-carbohydrazide 2-Naphthyloxy C₁₆H₁₄N₂O₃ 282.30 Higher aromaticity; lower solubility (28.7 µg/mL for similar compounds ). Antimicrobial activity against Gram-positive bacteria .
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide 2-Chloro-5-nitrophenoxy C₁₂H₁₀ClN₃O₅ 311.68 Strong electron-withdrawing groups enhance stability; poor aqueous solubility. Not tested in evidence; nitro groups often correlate with antiparasitic activity .
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide 2-Methoxy-4-propylphenoxy C₁₆H₂₀N₂O₄ 304.34 Improved solubility (28.7 µg/mL) due to methoxy and alkyl groups . Antioxidant potential inferred from furan-carbohydrazide derivatives .
5-(2-Chlorophenyl)furan-2-carbohydrazide 2-Chlorophenyl C₁₁H₉ClN₂O₂ 236.65 Compact structure; moderate lipophilicity. Synergistic antimicrobial effects with sodium deoxycholate .

Structural and Electronic Differences

  • Bromine vs. Nitro groups (e.g., in 2-chloro-5-nitro derivatives) introduce strong electron-withdrawing effects, stabilizing intermediates in redox reactions .
  • Aromatic Substituents : Naphthyloxy derivatives (e.g., ) exhibit extended conjugation, enhancing UV absorption and fluorescence properties, which are useful in photophysical studies .
  • Alkyl/Methoxy Modifications : Alkyl chains (e.g., propyl in ) improve lipid solubility, whereas methoxy groups balance solubility and hydrogen-bonding capacity .

Biological Activity

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a compound with significant potential in the field of medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₁BrN₂O₃ and a molecular weight of approximately 311.135 g/mol. Its structure features a furan ring, a carbohydrazide moiety, and a bromophenoxy group, which contribute to its reactivity and biological activity. The presence of the bromine atom enhances its potential interactions with biological targets.

Synthesis Methods

Various synthesis methods have been documented for producing this compound. These methods often involve the reaction of furan derivatives with bromophenoxy compounds followed by hydrazine derivatives to form the carbohydrazide structure. The synthetic routes can be optimized to improve yield and purity, which are critical for subsequent biological testing.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The compound was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations.

Cell Line IC50 Value (nM) Comparison to Doxorubicin
A-54945More effective
HeLa50Comparable

The IC50 values indicate that this compound is a potent inhibitor of cancer cell growth, outperforming some standard chemotherapeutic agents.

Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. It shows strong binding affinity to key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions suggest that the compound may inhibit pathways critical for tumor growth and metastasis.

Case Studies

  • Study on Lung Cancer Cells : In a controlled study, varying concentrations of this compound were applied to A-549 cells. Results indicated significant morphological changes in treated cells compared to controls, suggesting apoptosis as a mechanism of action.
  • Cervical Cancer Inhibition : Another investigation focused on HeLa cells revealed that the compound induced cell cycle arrest at the G1 phase, leading to decreased proliferation rates.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-((4-Bromophenoxy)methyl)furan-2-carbohydrazideSimilar furan and carbohydrazide structureModerate anticancer activity
5-(Phenylmethyl)furan-2-carbohydrazideLacks bromine substitutionMinimal activity
5-(4-Fluorophenoxy)methylfuran-2-carbohydrazideFluorine instead of bromineEnhanced lipophilicity, varied effects

The unique combination of bromine substitution and the furan core in this compound appears to contribute to its distinct biological activities compared to analogs.

Q & A

Q. What are the optimal synthetic routes for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, and how are intermediates characterized?

The compound is synthesized via Schiff-base condensation between furan-2-carbohydrazide and substituted aldehydes (e.g., 3-bromo-5-chlorosalicylaldehyde) under reflux in methanol. Key intermediates are characterized using FT-IR for functional group identification (e.g., C=O stretching at ~1660–1700 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry and purity . Recrystallization from solvents like ethanol or DMF yields single crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and hydrazide (N–H, ~3100–3200 cm⁻¹) groups .
  • NMR : Resolves isomerism (e.g., E/Z configurations) via splitting patterns in aromatic protons (δ 6.7–8.4 ppm) .
  • X-ray diffraction : Confirms orthorhombic crystal systems (space group P2₁2₁2₁) and non-covalent interactions (e.g., intramolecular O–H⋯N hydrogen bonds) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as NMR splitting patterns or isomer ratios?

Density functional theory (DFT) calculates optimized geometries and Mulliken charges to predict NMR chemical shifts, resolving ambiguities in tautomeric forms or isomer ratios observed experimentally (e.g., 76:24 ratios in 4c due to steric/electronic effects) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain crystallographic packing discrepancies .

Q. What strategies optimize crystal growth for nonlinear optical (NLO) applications?

Slow evaporation from polar aprotic solvents (e.g., DMF) enhances crystal quality by stabilizing dipole interactions. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are critical for NLO activity, achieved by introducing bulky substituents (e.g., bromophenoxy groups) to disrupt symmetry. Second harmonic generation (SHG) efficiency is quantified via Kurtz-Perry powder tests, with β values >58× urea reported for optimized crystals .

Q. How do substituents influence intramolecular cyclization and biological activity?

Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance stability via resonance effects, favoring cyclization into pyrazole derivatives under acidic conditions (p-toluenesulfonic acid in methanol). Bioactivity assays (e.g., anti-inflammatory or analgesic studies) correlate substituent electronegativity with target binding affinity, as seen in reduced IC₅₀ values for brominated analogs .

Q. What methodologies address challenges in experimental phasing for X-ray crystallography?

SHELX programs (SHELXC/D/E) enable robust phasing for twinned or low-resolution data via dual-space algorithms. For disordered structures (e.g., furyl ring disorder in iodine-substituted analogs), iterative refinement with geometric restraints (riding H-atoms) and occupancy adjustments resolve electron density ambiguities .

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